4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid
Description
4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyridine core with a hydroxyl group at position 4 and a carboxylic acid moiety at position 5. This structure confers unique electronic properties, making it relevant in materials science (e.g., as a fluorophore in carbon dots) and medicinal chemistry (e.g., as a kinase inhibitor precursor) . Its planar conjugated system facilitates π-π stacking, influencing aggregation behavior and photoluminescence (PL) properties in nanomaterials .
Properties
IUPAC Name |
4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-4-1-2-13-6(4)5(3-9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPMUXOSKNOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds related to 4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid exhibit notable antimicrobial properties. A study synthesized functionalized 2-pyridone-3-carboxylic acids and tested their efficacy against various pathogens, including Staphylococcus aureus, which showed high sensitivity to these compounds. The derivatives of this compound can be explored for their potential as new antibacterial agents due to their structural similarities to effective antimicrobial agents already documented in literature .
2. Cancer Treatment
The compound's structural features suggest potential utility in cancer therapy. Compounds that inhibit the IκB kinase complex are known to block pathways involved in inflammation and cancer progression. Specifically, the inhibition of NF-κB signaling pathways has been linked to the treatment of various cancers, including breast and colorectal cancers . Thus, derivatives of this compound could be investigated for similar therapeutic effects.
3. Anti-inflammatory Applications
The inhibition of pro-inflammatory cytokines through compounds that target IκB kinase activity highlights another application area for this compound. This could lead to treatments for autoimmune diseases and other inflammatory conditions such as rheumatoid arthritis and multiple sclerosis .
Biochemical Applications
1. Biodegradation Studies
In environmental science, the biodegradation pathways of hydroxylated pyridines have been studied using strains like Arthrobacter sp. These organisms can utilize compounds like this compound as carbon sources, which may provide insights into bioremediation strategies for contaminated environments .
2. Enzyme Interaction Studies
The interaction of this compound with various enzymes is critical for understanding its biochemical pathways. Research on the catabolism of related compounds has revealed the role of specific enzymes in metabolic processes, which could be extrapolated to understand how this compound is processed biologically .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives based on the 2-pyridone structure and evaluated their antimicrobial activity against Staphylococcus aureus. The most effective compounds were identified as having significant activity compared to existing antibiotics, suggesting a promising avenue for further research into their clinical applications.
Case Study 2: Cancer Therapeutics
Research focusing on IκB kinase inhibitors demonstrated that certain thieno[3,2-c]pyridine derivatives could effectively reduce tumor growth in preclinical models. This supports the hypothesis that modifications to the thieno-pyridine structure can enhance anticancer properties.
Mechanism of Action
The mechanism of action of 4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
IPCA (5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-α]-pyridine-7-carboxylic Acid)
- Structure : Imidazopyridine ring fused with a carboxylic acid group.
- Properties : High quantum yield (QY) (~80%) due to extended conjugation and aggregation-induced emission. Absorbs at 350 nm and emits at 440 nm .
- Key Difference: The imidazole ring (vs. thiophene) enhances nitrogen-based electron donation, increasing PL stability but reducing solubility in polar solvents compared to thieno derivatives .
TPCA (5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic Acid)
- Structure : Thiazolopyridine core with a single carboxylic acid group.
- Properties : QY ~65%, emission at 460 nm. The thiazole ring introduces sulfur and nitrogen heteroatoms, enabling red-shifted absorption (365 nm) relative to IPCA .
- Key Difference: Thiazole’s electron-withdrawing nature reduces π-electron density compared to thiophene, leading to lower fluorescence intensity than 4-hydroxythieno derivatives .
TPDCA (5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic Acid)
- Structure : Thiazolopyridine with two carboxylic acid groups.
- Properties: Dual carboxylates enhance water solubility but reduce QY (~50%) due to competitive non-radiative decay pathways. Emission at 480 nm .
- Key Difference: The additional carboxylic acid group destabilizes aggregation, contrasting with the single-carboxylate 4-hydroxythieno compound, which exhibits stronger π-stacking .
Medicinal Chemistry Derivatives
4-Amino-thieno[3,2-c]pyridine-7-carboxylic Acid Amides
- Structure: Amino substitution at position 4 and amide functionalization.
- Properties: Potent inhibitors of KDR/FGFR kinases (IC50 < 100 nM). The amino group enhances binding affinity to kinase ATP pockets .
- Key Difference: Replacement of the hydroxyl group with an amino moiety increases basicity, improving bioavailability but reducing metabolic stability compared to the hydroxylated analog .
4-Oxo-2-(pyridin-4-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic Acid
- Structure: Pyrimidine-fused thieno ring with a ketone at position 4.
- Properties : Exhibits antitumor activity via topoisomerase inhibition. The pyrimidine ring enhances planar rigidity, improving DNA intercalation but reducing solubility .
- Key Difference : The pyrimidine core (vs. pyridine) increases electron deficiency, altering redox properties and pharmacological targeting .
Structural and Functional Analysis Table
*Estimated based on structural analogy to TPCA/IPCA .
Research Findings and Implications
- Optical Properties: The thieno core in 4-hydroxythieno derivatives provides a balance between electron richness (thiophene) and rigidity (pyridine), achieving higher QY than thiazolo analogs but lower than IPCA .
- Pharmacological Potential: Hydroxyl and carboxylate groups enable hydrogen bonding with biological targets, while amino/amide derivatives prioritize target affinity over solubility .
- Aggregation Behavior: Single-carboxylate thieno compounds form stable aggregates in C-dots, whereas dicarboxylates (e.g., TPDCA) exhibit solvent-dependent dispersion .
Biological Activity
4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound this compound features a thieno-pyridine core structure that contributes to its biological activity. Its molecular formula is , and it possesses functional groups that enhance its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit promising anticancer activities. For instance, compounds related to this compound have shown efficacy against various cancer types, including colorectal and breast cancer. A study highlighted that certain thieno-pyridine derivatives act as kinase inhibitors, targeting pathways critical for cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Colorectal Cancer | Kinase inhibition | |
| Thieno-pyridine derivatives | Breast Cancer | Induction of apoptosis |
Antiviral Activity
Another area of interest is the antiviral potential of thieno-pyridine compounds. Some derivatives have been reported to inhibit viral replication by targeting viral polymerases. The conformational flexibility of these compounds plays a crucial role in their antiviral efficacy against herpesviruses .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It has been shown to inhibit key kinases involved in cancer signaling pathways.
- Antiviral Mechanisms : The compound's structure allows it to bind effectively with viral enzymes, thus blocking their activity.
Study on Anticancer Activity
A study evaluating the anticancer effects of thieno-pyridine derivatives demonstrated significant growth inhibition in various cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis in treated cells. The study provided evidence for the potential use of these compounds as therapeutic agents in oncology .
Evaluation of Antiviral Effects
In another investigation focused on antiviral properties, researchers synthesized several thieno-pyridine derivatives and assessed their efficacy against herpes simplex virus (HSV). The results showed that some derivatives exhibited potent antiviral activity with minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors with thiophene derivatives. For example, analogous compounds like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres . Key variables include solvent choice (e.g., dichloromethane for controlled reactivity), temperature (often 0–25°C to avoid side reactions), and catalysts (e.g., NaOH for deprotection). Yields >95% are achievable with rigorous purification (HPLC or recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic proton environments and confirms substitution patterns. For example, DEPT and 2D NMR (COSY, HSQC) differentiate between thieno and pyridine ring protons .
- HRMS : Validates molecular weight (e.g., C8H5NO3S requires m/z 213.01) and detects isotopic patterns for chlorine-containing analogs .
- HPLC-PDA : Assesses purity (>95% by GC or HPLC), with retention time comparisons against known standards .
Q. How does the hydroxyl group at the 4-position influence solubility and reactivity?
- Methodological Answer : The hydroxyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, methanol). Reactivity studies show it participates in hydrogen bonding (affecting crystallization) and can be functionalized via esterification or etherification. Computational modeling (e.g., QSPR) predicts logP values to guide solvent selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives with similar substitution patterns?
- Methodological Answer : Contradictions arise from tautomerism or rotational isomers. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) by observing signal coalescence at elevated temperatures .
- X-ray Crystallography : Provides unambiguous confirmation of solid-state structure, as seen in analogs like 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid .
- DFT Calculations : Predicts NMR chemical shifts and compares them to experimental data to validate proposed structures .
Q. What experimental designs are optimal for assessing cytotoxicity while minimizing off-target effects?
- Methodological Answer :
- In vitro Models : Use multidrug-resistant cell lines (e.g., NCI/ADR-RES) to evaluate specificity. Pre-treat cells with P-glycoprotein inhibitors to distinguish direct cytotoxicity from efflux-mediated resistance .
- Dose-Response Profiling : Combine IC50 measurements (via MTT assays) with transcriptomic analysis to identify pathways affected at sub-cytotoxic concentrations .
- Selectivity Index : Compare cytotoxicity in cancer vs. non-cancerous cells (e.g., HEK293) to prioritize lead compounds .
Q. What strategies mitigate decomposition of the carboxylic acid group during storage or reaction conditions?
- Methodological Answer :
- Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis. Use amber vials to avoid photodegradation .
- Reaction Conditions : Employ protecting groups (e.g., tert-butyl esters) during synthetic steps. Post-synthesis, stabilize the acid via salt formation (e.g., sodium or ammonium salts) .
Q. How can computational methods predict the bioactivity of novel derivatives?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .
- QSAR Models : Train models on datasets of thienopyridine analogs to correlate structural features (e.g., Hammett σ values for substituents) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
